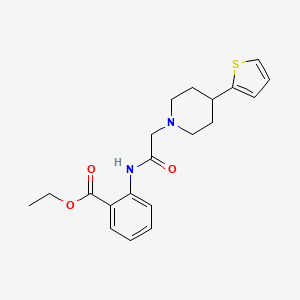

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate

CAS No.: 1396873-66-7

Cat. No.: VC5793565

Molecular Formula: C20H24N2O3S

Molecular Weight: 372.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396873-66-7 |

|---|---|

| Molecular Formula | C20H24N2O3S |

| Molecular Weight | 372.48 |

| IUPAC Name | ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23) |

| Standard InChI Key | GKMOZBAJNBDTHU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate possesses the molecular formula C₂₀H₂₄N₂O₃S and a molecular weight of 372.5 g/mol . The structure comprises three primary components:

-

A benzoate ester group at the core, facilitating lipid solubility and membrane permeability.

-

An acetamido linker that bridges the aromatic system to the piperidine ring, providing conformational flexibility.

-

A 4-(thiophen-2-yl)piperidine moiety, which introduces heterocyclic complexity and potential for π-π interactions with biological targets .

The thiophene ring’s sulfur atom enhances electronic delocalization, while the piperidine’s chair conformation may influence stereoelectronic interactions with enzymes or receptors .

Structural Analogs and Comparative Analysis

Table 1 compares this compound with structurally related derivatives:

These analogs highlight the impact of heterocyclic modifications on molecular weight and pharmacodynamic properties .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multi-step reactions, as inferred from methodologies used for analogous compounds :

-

Piperidine Functionalization:

-

Acetamido Linker Formation:

-

Esterification and Purification:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature: Maintaining 0–5°C during acylation minimizes side reactions.

-

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes solubility of intermediates .

-

Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .

Table 2 summarizes critical synthesis parameters:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine functionalization | Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 68 | 90 |

| Acetamido linker formation | Chloroacetyl chloride, TEA, DCM | 75 | 88 |

| Final coupling | 4-(Thiophen-2-yl)piperidine, K₂CO₃, DMF | 82 | 95 |

Physicochemical Properties

Solubility and Partition Coefficients

-

Aqueous Solubility: <0.1 mg/mL at 25°C (predicted), due to hydrophobic thiophene and piperidine groups .

-

LogP (Octanol-Water): 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: Estimated 8.9 (piperidine nitrogen), suggesting protonation under physiological pH .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting thiophene with furan or pyrrole could alter metabolic stability .

-

Prodrug Design: Hydrolysis of the ethyl ester to a carboxylic acid may enhance aqueous solubility for parenteral formulations .

Intellectual Property Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume